molecular formula C15H15NO4S B3032724 Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- CAS No. 40279-93-4

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-

Cat. No. B3032724
CAS RN: 40279-93-4
M. Wt: 305.4 g/mol
InChI Key: PICQEJDBZKDWOD-UHFFFAOYSA-N
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Description

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (PBP) is an organic compound which has a wide range of applications in both research and industrial settings. It is a structural isomer of propionic acid and is a sulfonamide derivative. PBP has been used in various fields of research, including biochemistry, pharmacology, and chemical synthesis.

Mechanism of Action

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- is also believed to inhibit the activity of other enzymes involved in the metabolism of drugs, such as aldehyde oxidase and carboxylesterase.
Biochemical and Physiological Effects
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has been studied for its biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. It has also been shown to have anti-oxidant and anti-cancer effects. In addition, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has been shown to reduce the risk of cardiovascular disease and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also non-toxic and non-irritating, making it safe to handle and use in laboratory experiments. However, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in acidic solutions.

Future Directions

There are several potential future directions for the use of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-. It could be used to develop new drugs or drug delivery systems. It could also be used to study the effects of drugs on the body, as well as to study the metabolism and pharmacokinetics of drugs in the body. In addition, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- could be used to study the structure and function of enzymes involved in the metabolism of drugs. Finally, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- could be used to develop new methods for synthesizing organic compounds, such as carboxylic acids, esters, and amines.

Scientific Research Applications

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has been used in various scientific research applications, such as in the study of organic chemistry, biochemistry, pharmacology, and medicine. In organic chemistry, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has been used as a reagent in the synthesis of various organic compounds, including carboxylic acids, esters, and amines. In biochemistry, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has been used to study the structure and function of enzymes, as well as to study the metabolism of various compounds. In pharmacology, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has been used to study the pharmacological effects of drugs, as well as to study the metabolism of drugs in the body. In medicine, Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- has been used to study the effects of drugs on the body, as well as to study the mechanisms of action of drugs.

properties

IUPAC Name

2-(benzenesulfonamido)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQEJDBZKDWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960674
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40279-93-4, 40279-94-5
Record name Alanine, N-benzenesulfonyl-3-phenyl-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, N-benzenesulfonyl-3-phenyl-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 151 mmol (26.6 g) of benzenesulphonyl chloride and 50 ml of 4M aqueous sodium hydroxide is added to a solution of 37.8 mmol (6.25 g) of phenylalanine in 50 ml of 4M aqueous sodium hydroxide. The reaction mixture is stirred at room temperature for 24 hours. The solution is then rendered acidic to pH=2 with dilute hydrochloric acid and extracted with ether. The organic phase is dried over magnesium sulphate and concentrated. The resulting residue is recrystallised from ethanol to yield the expected compound.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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